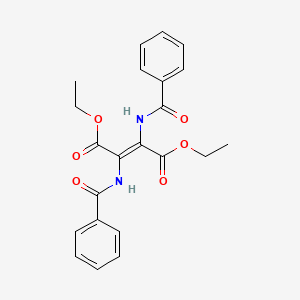
diethyl (E)-2,3-dibenzamidobut-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (E)-2,3-dibenzamidobut-2-enedioate is an organic compound with a complex structure, featuring two benzamide groups attached to a butenedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (E)-2,3-dibenzamidobut-2-enedioate typically involves the reaction of diethyl but-2-enedioate with benzamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (E)-2,3-dibenzamidobut-2-enedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzamide groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl 2,3-dicarboxybut-2-enedioate, while reduction may produce diethyl 2,3-dihydroxybut-2-enedioate.
Aplicaciones Científicas De Investigación
Diethyl (E)-2,3-dibenzamidobut-2-enedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism by which diethyl (E)-2,3-dibenzamidobut-2-enedioate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl but-2-enedioate: A simpler ester with similar reactivity but lacking the benzamide groups.
Diethyl 2,3-dicarboxybut-2-enedioate: An oxidized form of the compound with carboxylic acid groups.
Diethyl 2,3-dihydroxybut-2-enedioate: A reduced form with hydroxyl groups.
Uniqueness
Diethyl (E)-2,3-dibenzamidobut-2-enedioate is unique due to the presence of benzamide groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
85992-72-9 |
|---|---|
Fórmula molecular |
C22H22N2O6 |
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
diethyl (E)-2,3-dibenzamidobut-2-enedioate |
InChI |
InChI=1S/C22H22N2O6/c1-3-29-21(27)17(23-19(25)15-11-7-5-8-12-15)18(22(28)30-4-2)24-20(26)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3,(H,23,25)(H,24,26)/b18-17+ |
Clave InChI |
QCKJOUMNSUUHEN-ISLYRVAYSA-N |
SMILES isomérico |
CCOC(=O)/C(=C(/C(=O)OCC)\NC(=O)C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2 |
SMILES canónico |
CCOC(=O)C(=C(C(=O)OCC)NC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1,3-Benzothiazol-2-yl)sulfanyl]acetyl chloride](/img/structure/B14425045.png)
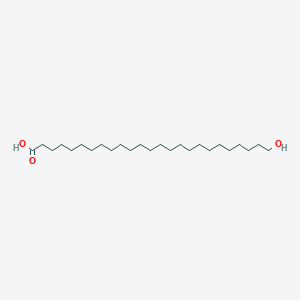

![(Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14425061.png)

![2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14425074.png)
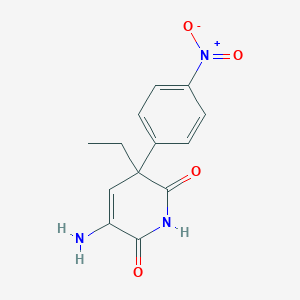
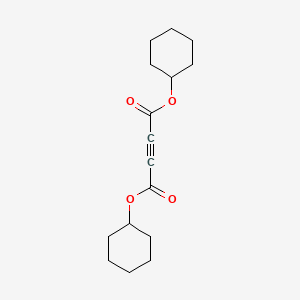
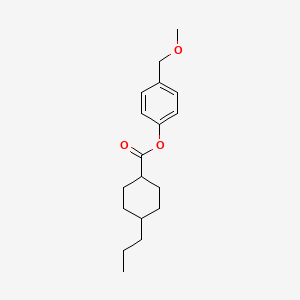

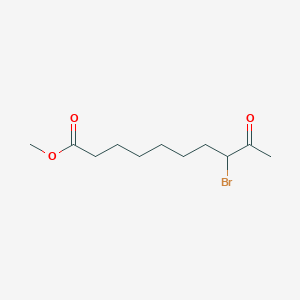
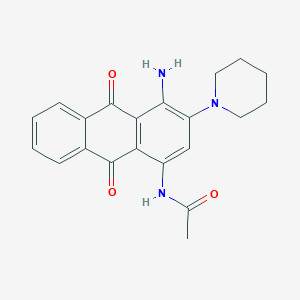
![Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14425118.png)

